molecular formula C14H28N2 B13233500 1-(4-Ethylpiperidin-4-yl)-3,5-dimethylpiperidine

1-(4-Ethylpiperidin-4-yl)-3,5-dimethylpiperidine

Cat. No.: B13233500
M. Wt: 224.39 g/mol
InChI Key: SNCRGINDBAJOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylpiperidin-4-yl)-3,5-dimethylpiperidine is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylpiperidin-4-yl)-3,5-dimethylpiperidine can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process yields substituted piperidines with good yields and short reaction times .

Industrial Production Methods: Industrial production of piperidine derivatives often employs catalytic hydrogenation and cyclization reactions. The use of ionic liquids as catalysts has been explored to enhance the efficiency and environmental friendliness of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylpiperidin-4-yl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.

Scientific Research Applications

1-(4-Ethylpiperidin-4-yl)-3,5-dimethylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperidin-4-yl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

  • 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Comparison: 1-(4-Ethylpiperidin-4-yl)-3,5-dimethylpiperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other piperidine derivatives, it may exhibit different pharmacological properties and synthetic utility .

Properties

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

1-(4-ethylpiperidin-4-yl)-3,5-dimethylpiperidine

InChI

InChI=1S/C14H28N2/c1-4-14(5-7-15-8-6-14)16-10-12(2)9-13(3)11-16/h12-13,15H,4-11H2,1-3H3

InChI Key

SNCRGINDBAJOKR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNCC1)N2CC(CC(C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.